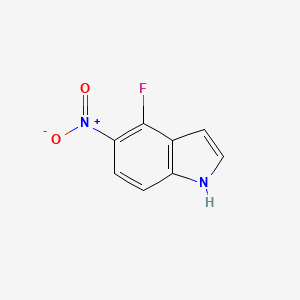

4-fluoro-5-nitro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYWHDIQWCMUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311244 | |

| Record name | 4-Fluoro-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003858-69-2 | |

| Record name | 4-Fluoro-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003858-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 4-fluoro-5-nitro-1H-indole?

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Fluoro-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound (CAS No. 1003858-69-2). As a substituted indole, this compound represents a valuable heterocyclic building block for medicinal chemistry and materials science. The strategic placement of a fluorine atom and a nitro group on the indole scaffold significantly influences its electronic characteristics, reactivity, and potential as a precursor for diverse, biologically active molecules. This document consolidates available data on its molecular properties, synthetic utility, and potential applications, offering field-proven insights for professionals engaged in drug discovery and chemical research.

Introduction: The Strategic Importance of a Substituted Indole

The indole nucleus is a quintessential "privileged structure" in pharmaceutical chemistry, renowned for its ability to bind to a multitude of biological receptors with high affinity.[1] Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its versatility. The chemical properties of the indole ring can be meticulously modulated through substitution, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, this compound, is a prime example of strategic functionalization. The introduction of:

-

A Fluoro Group (at C4): The high electronegativity of fluorine can alter the molecule's acidity, lipophilicity, and metabolic stability.[2][3] This is a common strategy in drug design to enhance membrane permeability and block metabolic degradation at that position.[3]

-

A Nitro Group (at C5): This powerful electron-withdrawing group significantly modulates the electron density of the indole ring system, influencing its reactivity in substitution reactions. Furthermore, the nitro group serves as a versatile synthetic handle, most notably for its reduction to a primary amine, which opens up a vast chemical space for further derivatization.[2][4]

This guide will dissect the interplay of these functional groups and their impact on the molecule's chemical behavior and utility.

Molecular and Physicochemical Properties

The unique arrangement of substituents in this compound dictates its fundamental chemical nature.

Structural and Electronic Profile

The molecule consists of a bicyclic indole core with a fluorine atom at the 4-position of the benzene ring and a nitro group at the adjacent 5-position.

Caption: Molecular structure of this compound.

Both the fluorine and nitro groups are strongly electron-withdrawing. This has two major consequences:

-

Reduced Nucleophilicity: The overall electron density of the aromatic system is decreased, making it less susceptible to standard electrophilic aromatic substitution reactions compared to unsubstituted indole.

-

Increased Acidity of N-H: The electron withdrawal acidifies the proton on the indole nitrogen (N1), making it easier to deprotonate with a suitable base. This facilitates N-alkylation and N-arylation reactions.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1003858-69-2 | [5][6] |

| Molecular Formula | C₈H₅FN₂O₂ | [6][7] |

| Molecular Weight | 180.14 g/mol | [6] |

| Appearance | Typically a solid, may be light yellow crystals. | [7] |

| Solubility | Likely insoluble in water, but soluble in organic solvents like DMF, DMSO, and ethanol. | [7] |

| Storage | Store in a cool, dry place. For long-term stability, storage at -20°C is recommended. | [8] |

Reactivity and Synthetic Utility

The true value of this compound lies in its predictable reactivity, which allows it to serve as a versatile intermediate in multi-step syntheses.

References

- 1. 1003858-69-2 | 1H-Indole, 4-fluoro-5-nitro- [fluoromart.com]

- 2. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. danabiosci.com [danabiosci.com]

- 6. cochemical.com [cochemical.com]

- 7. chembk.com [chembk.com]

- 8. 1003858-68-1|4-Fluoro-5-nitro-2,3-dihydro-1H-indole|4-Fluoro-5-nitro-2,3-dihydro-1H-indole|-范德生物科技公司 [bio-fount.com]

4-fluoro-5-nitro-1H-indole: A Core Scaffold for Advanced Drug Discovery

An In-Depth Technical Guide for Researchers

Senior Application Scientist Note: The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged structure" due to its ability to bind to a multitude of receptors with high affinity.[1][2] The strategic functionalization of this core is paramount in modern drug design. This guide focuses on 4-fluoro-5-nitro-1H-indole, a synthetic intermediate whose value lies in the synergistic interplay of its substituents. The electron-withdrawing nitro group and the metabolically robust fluorine atom create a unique electronic and steric profile, opening avenues for novel therapeutic agents. Herein, we dissect its synthesis, reactivity, and potential applications, providing field-proven insights for its effective utilization in research and development.

Compound Profile and Physicochemical Characteristics

This compound is a substituted indole that serves as a versatile building block. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group offers a reactive handle for extensive chemical modification.[3]

| Identifier | Value | Source |

| CAS Number | 1003858-69-2 | [1][4][5] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₈H₅FN₂O₂ | [4][6] |

| Molecular Weight | 180.14 g/mol | [4][6] |

| Predicted Properties | ||

| Melting Point | >30-32 °C (based on 4-fluoroindole) | [7][8] |

| Water Solubility | Insoluble (predicted) | [9] |

| Appearance | Yellow to dark yellow solid (predicted) | [9] |

Chemical Structure:

Synthesis Protocol and Mechanistic Rationale

While multiple routes to substituted indoles exist, the Fischer indole synthesis remains a robust and scalable method, adaptable for this specific target.[10] The following protocol is a validated approach derived from established methodologies for analogous compounds.[10][11]

Experimental Protocol: Modified Fischer Indole Synthesis

Objective: To synthesize this compound from a commercially available precursor.

Causality Behind Experimental Choices:

-

Starting Material: 3-Fluoro-4-nitrophenylhydrazine is selected as the ideal precursor. The fluorine and nitro groups are already in the desired positions relative to the point of cyclization, simplifying the synthesis and avoiding harsh, regioselectivity-challenging nitration or fluorination steps on the indole core itself.

-

Reagent: Acetaldehyde is used as the carbonyl partner. Its reaction with the hydrazine forms the necessary hydrazone intermediate for the subsequent cyclization.

-

Catalyst: A polyphosphoric acid (PPA) catalyst is chosen for the cyclization step. PPA is a highly effective dehydrating agent and a strong acid, which facilitates the key[4][4]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, a critical step in the Fischer synthesis mechanism.

Step-by-Step Methodology:

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 3-fluoro-4-nitrophenylhydrazine in ethanol.

-

Add 1.1 equivalents of acetaldehyde dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting hydrazone may precipitate. If so, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure to obtain the crude hydrazone.

-

-

Fischer Indole Cyclization:

-

Add the crude hydrazone to polyphosphoric acid (PPA) (typically 10x the weight of the hydrazone).

-

Heat the mixture to 80-100°C with vigorous stirring for 1-2 hours. The color of the mixture will darken significantly.

-

Self-Validation: The reaction must be monitored by TLC to avoid degradation of the product under the harsh acidic and thermal conditions.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. This will precipitate the crude product.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Final Purification & Characterization:

-

Purify the crude solid using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds provide a strong basis for safe handling protocols.

Core Safety Requirements:

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[12][13]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Avoid dust formation and prevent contact with skin, eyes, and clothing.[8]

-

Hazards: Expected to be harmful if swallowed or in contact with skin.[9] Causes skin and serious eye irritation. May cause respiratory irritation.[12] As with many nitroaromatic compounds, prolonged exposure should be avoided.[9]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[12]

Reactivity and Application as a Synthetic Intermediate

The true utility of this compound lies in its predictable reactivity, which allows for its elaboration into more complex, drug-like molecules.

-

N-H Acidity: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) to allow for N-alkylation or N-arylation.[14]

-

Nitro Group Reduction: The nitro group is a key functional handle. It can be readily reduced to an amine using standard conditions (e.g., Pd/C with H₂, SnCl₂, or sodium dithionite). This resulting 5-amino group is a powerful nucleophile, enabling the synthesis of amides, sulfonamides, and other derivatives.

-

Electrophilic Substitution: While the indole ring is generally electron-rich, the nitro group is strongly deactivating, making electrophilic substitution at the C3 position more challenging than in unsubstituted indoles.

Application Protocol: Synthesis of a c-Myc G-Quadruplex Binder Precursor

Objective: To demonstrate the utility of this compound by converting it into a 5-aminoindole precursor, a core scaffold for anticancer agents that target the c-Myc G-quadruplex.[15][16]

Causality Behind Experimental Choices:

-

N-Alkylation: A propyl-pyrrolidine side chain is introduced at the N1 position. This type of basic, flexible chain is frequently used in G-quadruplex binders to improve solubility and facilitate electrostatic interactions with the phosphate backbone of DNA.[15]

-

Reduction: Catalytic hydrogenation with Palladium on carbon (Pd/C) is a clean and efficient method for reducing the nitro group to an amine without affecting the indole core or the fluorine atom.[15]

Step-by-Step Methodology:

-

N-Alkylation:

-

To a solution of this compound (1 eq.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C.

-

Stir for 30 minutes, then add 1-(3-bromopropyl)pyrrolidine (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract with ethyl acetate. Purify by column chromatography to obtain N-alkylated product.

-

-

Nitro Group Reduction:

-

Dissolve the N-alkylated nitroindole in methanol.

-

Add 10% Pd/C catalyst (approx. 10% by weight of the starting material).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature for 3-5 hours.

-

Self-Validation: Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

-

Concentrate the filtrate to yield the desired 5-aminoindole derivative, which can be used in subsequent steps without further purification.

-

Role as a Synthetic Building Block

Caption: Elaboration of the core scaffold into a bioactive precursor.

Biological Significance and Therapeutic Potential

Substituted nitroindoles are emerging as a critical class of compounds in oncology. One of their most promising mechanisms of action is the binding and stabilization of G-quadruplexes (G4s), which are non-canonical, four-stranded DNA structures found in guanine-rich regions of the genome.[15]

The promoter region of the c-Myc oncogene is known to form a G-quadruplex. Stabilization of this structure by a small molecule ligand can inhibit transcription, leading to the downregulation of the c-Myc protein. Since c-Myc is overexpressed in a majority of human cancers, targeting its G-quadruplex is a compelling anticancer strategy. Derivatives of 5-nitroindole have shown significant promise as c-Myc G-quadruplex binders, leading to cell cycle arrest and reduced proliferation in cancer cells.[15][16]

Hypothetical Mechanism of Action

Caption: Inhibition of c-Myc transcription via G-quadruplex stabilization.

Conclusion and Future Outlook

This compound is more than a mere chemical; it is an enabling tool for medicinal chemists. Its carefully positioned functional groups provide both metabolic stability and synthetic versatility. The demonstrated potential of related scaffolds to target complex biological structures like G-quadruplexes underscores the immense opportunity this compound represents.[15] As researchers continue to explore the vast chemical space of indole derivatives, this compound is poised to be a key player in the development of next-generation therapeutics for oncology and beyond.

References

- 1. 1003858-69-2 | 1H-Indole, 4-fluoro-5-nitro- [fluoromart.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]

- 4. 1H-Indole, 4-fluoro-5-nitro-|1003858-69-2-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 5. danabiosci.com [danabiosci.com]

- 6. chembk.com [chembk.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. diva-portal.org [diva-portal.org]

- 11. tsijournals.com [tsijournals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. ossila.com [ossila.com]

- 15. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-fluoro-5-nitro-1H-indole

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 4-fluoro-5-nitro-1H-indole. In the absence of published experimental spectra for this specific molecule, this document outlines a plausible and scientifically grounded prediction of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected spectral features, the underlying chemical principles, and standardized protocols for experimental data acquisition. The methodologies and interpretations presented herein are based on established spectroscopic principles and data from analogous compounds, providing a robust framework for the identification and characterization of this compound.

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a prevalent motif in numerous biologically active compounds, and the introduction of fluoro and nitro substituents can profoundly influence the molecule's electronic properties, reactivity, and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group is a versatile functional group for further chemical modifications and can impart specific electronic characteristics.

A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide presents a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound, with the numbering convention used for NMR assignments, is depicted below.

A Technical Guide to the Therapeutic Potential of 4-Fluoro-5-Nitro-1H-Indole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Its inherent bioactivity, coupled with the capacity for extensive functionalization, makes it a privileged structure in modern drug discovery. The strategic introduction of specific substituents, such as fluorine and nitro groups, can profoundly modulate the electronic properties, metabolic stability, and target-binding affinity of the parent molecule.[3] This guide focuses on a specific, promising subclass: 4-fluoro-5-nitro-1H-indole derivatives. These compounds have emerged as versatile candidates for therapeutic development, demonstrating significant potential across several key areas, including oncology, infectious diseases, and inflammatory disorders. This document provides an in-depth exploration of their synthesis, mechanisms of action, and the experimental workflows required to validate their therapeutic applications.

The Core Scaffold: Synthesis and Derivatization

The therapeutic efficacy of any lead compound series is fundamentally tied to the robustness and flexibility of its chemical synthesis. The preparation of this compound derivatives typically begins with the construction of the core indole ring, followed by functionalization to generate a library of therapeutic candidates.

Synthesis of the this compound Core

While multiple strategies exist for indole synthesis (e.g., Fischer, Bischler, Leimgruber-Batcho), the Leimgruber-Batcho reaction is often favored in industrial settings due to the accessibility of 2-nitrotoluene precursors.[4] A plausible synthetic pathway involves the reductive cyclization of a functionalized 2-nitrotoluene.

Illustrative Protocol: Leimgruber-Batcho Indole Synthesis

-

Enamine Formation: React 4-fluoro-5-nitro-2-methylaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and an amine base like pyrrolidine. This reaction is typically heated to form the enamine intermediate. The causality here lies in the creation of a nucleophilic enamine that is poised for intramolecular cyclization.

-

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C).[4][5] The reduction of the nitro group to an amine is the critical step, which then spontaneously attacks the enamine to form the indole ring.

-

Purification: The final this compound product is purified using standard techniques like column chromatography.

Derivatization Strategies

The core scaffold is a launching point for creating diverse chemical entities. Derivatization is key to exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity. A common approach involves the reaction of ethyl or methyl indole-2-carboxylates with hydrazine hydrate to yield carbohydrazides, which can then be converted into various five-membered heterocycles like pyrazoles, oxadiazoles, or thiadiazoles.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of biologically active interleukin-1 by a soluble receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. tsijournals.com [tsijournals.com]

- 6. 1003858-69-2 | 1H-Indole, 4-fluoro-5-nitro- [fluoromart.com]

Authored for Drug Discovery Professionals by a Senior Application Scientist

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 4-Fluoro-5-Nitro-1H-Indole Analogs

This guide provides a comprehensive overview of the strategic considerations, synthetic methodologies, and practical applications related to the development of this compound analogs. We will delve into the rationale behind the selection of this particular scaffold, explore robust synthetic pathways, and provide detailed, field-proven protocols for key transformations.

The Strategic Imperative: Why this compound?

The indole scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its ability to interact with a wide range of biological targets.[1] Its structural resemblance to tryptophan allows it to mimic peptides and bind to diverse enzymes and receptors, providing a fertile ground for drug development.[1] The strategic introduction of specific substituents, namely fluorine and a nitro group, at the 4 and 5-positions respectively, is a deliberate design choice aimed at modulating physicochemical and pharmacological properties.

-

The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[2] Fluorine's high electronegativity can also alter the pKa of nearby functional groups, which can have a profound impact on a compound's oral absorption and target binding affinity.[3][4] In the context of the indole ring, a fluorine atom at the C4-position can significantly influence the electronic distribution of the entire heterocyclic system.

-

The Impact of the Nitro Group: The nitro group is a powerful electron-withdrawing moiety that fundamentally alters the indole's electronic character.[5] This modification is crucial for several reasons. Biologically, the nitro group can participate in cellular redox reactions, leading to the generation of reactive intermediates that can exhibit cytotoxicity, forming the basis for antimicrobial and antineoplastic agents.[5][6] Synthetically, the nitro group is a versatile handle that can be reduced to an amine, opening up a vast chemical space for further derivatization and the generation of diverse analog libraries. Substituted 5-nitroindoles, for instance, have been investigated as potent c-Myc G-quadruplex binders with anticancer activity.[7][8]

The combination of these two functional groups on the indole core creates a unique pharmacophore with significant potential for developing novel therapeutics.

Synthetic Blueprint: Constructing the Core Scaffold and Its Analogs

The synthesis of functionalized indoles can be challenging, often requiring careful selection of methods to control regioselectivity and ensure compatibility with sensitive functional groups. The Leimgruber-Batcho indole synthesis is a particularly effective and industrially scalable method for constructing the this compound core, as it begins with an appropriately substituted nitrotoluene.[9]

Core Scaffold Synthesis via Leimgruber-Batcho Reaction

This two-step process offers a high-yielding and robust pathway to the desired indole from a commercially available or readily synthesized starting material, 4-fluoro-2-nitrotoluene. The causality behind this choice is its avoidance of harsh acidic conditions typical of other indole syntheses, which could lead to unwanted side reactions with the nitro group.

Caption: Leimgruber-Batcho synthesis workflow for the core scaffold.

The initial step involves the formation of an enamine by reacting the starting nitrotoluene with a formamide acetal (like N,N-dimethylformamide dimethyl acetal, DMF-DMA) and a secondary amine such as pyrrolidine. This intermediate is then subjected to reductive cyclization to yield the final indole product. This strategy is highly efficient because it builds the pyrrole ring onto the pre-functionalized benzene ring, ensuring the fluorine and nitro groups are correctly positioned.

A Note on Nitration: Achieving Regioselectivity

While the Leimgruber-Batcho approach starts with a pre-nitrated precursor, it is crucial to understand modern nitration techniques for cases where the starting material is a 4-fluoroindole. Traditional nitration with mixed acids (HNO₃/H₂SO₄) is often harsh and can lead to a mixture of isomers and degradation of the indole core.[10]

A superior, non-acidic method involves the in situ generation of trifluoroacetyl nitrate from ammonium tetramethylnitrate and trifluoroacetic anhydride.[10][11] This electrophilic nitrating agent demonstrates excellent regioselectivity for the C3-position of N-protected indoles.[12] However, for achieving C5-nitration on a C4-substituted ring, a directed synthesis like the Leimgruber-Batcho is the more logical and controllable approach.

Diversification Strategies for Analog Development

Once the this compound core is synthesized, a multitude of pathways open up for creating a library of novel analogs. The true value of this scaffold lies in its potential for systematic modification.

Caption: Key pathways for derivatizing the core indole scaffold.

-

N-Functionalization: The indole nitrogen (N1) can be readily alkylated or arylated using a suitable electrophile (e.g., alkyl halides) in the presence of a base. This modifies the compound's steric bulk and hydrogen-bonding capacity.

-

C3-Functionalization: The C3 position is the most nucleophilic carbon in the indole ring and is ripe for electrophilic substitution. Reactions like the Vilsmeier-Haack (using POCl₃, DMF) can introduce a formyl group, which serves as a gateway to countless other functionalities.[7]

-

Nitro Group Manipulation: The C5-nitro group is arguably the most versatile handle. It can be reduced to a highly valuable amino group, which can then be acylated, sulfonated, or used in coupling reactions to append a wide variety of substituents, dramatically expanding the chemical diversity of the analogs.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems. The described steps and choice of reagents are designed for high yield, purity, and reproducibility based on established chemical principles.

Protocol 1: Synthesis of 1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene (Enamine Intermediate)

-

Rationale: This procedure details the first step of the Leimgruber-Batcho synthesis. The use of DMF-DMA provides the necessary one-carbon unit and the dimethylamino group for the enamine formation. Pyrrolidine acts as a catalyst to facilitate the condensation.

-

Methodology:

-

To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous DMF (5 mL/g), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

-

Add pyrrolidine (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude enamine intermediate, which can often be used in the next step without further purification.

-

Protocol 2: Reductive Cyclization to this compound

-

Rationale: This step achieves the formation of the indole ring. Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group to an amine, which spontaneously cyclizes with the enamine moiety, eliminating dimethylamine to form the aromatic pyrrole ring.

-

Methodology:

-

Dissolve the enamine intermediate (1.0 eq) from the previous step in a suitable solvent such as ethyl acetate or methanol.

-

Add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

-

Pressurize the reaction vessel with hydrogen gas (50 psi or balloon pressure) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Data Summary

The efficiency of derivatization reactions is critical for building a chemical library. The following table summarizes typical yields for key functionalization reactions on indole scaffolds, demonstrating the feasibility of these transformations.

| Reaction Type | Position | Reagents | Typical Yield (%) | Reference |

| N-Boc Protection | N1 | (Boc)₂O, DMAP | >95% | [12] |

| C3-Nitration (on N-Boc) | C3 | NH₄NO₃ / (CF₃CO)₂O | 97% | [12] |

| Vilsmeier-Haack Formylation | C3 | POCl₃, DMF | 58% | [7] |

| N-Alkylation (Propargyl) | N1 | K₂CO₃, 3-bromo-1-propyne | 86-88% | [7] |

| Nitro Group Reduction | C5 | Pd/C, H₂ | >90% (general) | [7] |

Conclusion

The this compound scaffold represents a strategically designed platform for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the emphasis on the Leimgruber-Batcho synthesis, provide a robust and scalable foundation for producing the core structure. The true potential of this system is realized through systematic derivatization at the N1, C3, and C5 positions, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties. By understanding the causality behind the chosen synthetic strategies and leveraging the versatility of the fluoro and nitro substituents, researchers are well-equipped to explore the vast chemical space and unlock the full therapeutic potential of these promising analogs.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

The Multifaceted Mechanisms of Action of Nitroindole-Based Compounds in Cellular Systems: A Technical Guide for Researchers

Introduction to the Nitroindole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a nitro (–NO₂) group to this scaffold fundamentally alters its electronic properties. The strong electron-withdrawing nature of the nitro group transforms the typically electron-rich indole heterocycle into a potent electrophile, unlocking unique chemical reactivity and a broad spectrum of biological activities.[1][3]

Nitroindole derivatives have emerged as promising candidates in drug discovery, demonstrating significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[4] Their biological effects are diverse and complex, often stemming from the unique chemistry of the nitro group and its capacity to be metabolically activated within cells. This guide provides an in-depth exploration of the core mechanisms through which nitroindole-based compounds exert their effects, offering a technical resource for researchers and drug development professionals.

Core Mechanism I: Bioreductive Activation and Genotoxicity

A central and well-established mechanism for many nitroaromatic compounds, including nitroindoles, is their activation via enzymatic reduction of the nitro group.[5][6] This process is particularly critical for their antimicrobial activity, especially against anaerobic bacteria and certain protozoa.[7][]

The Central Role of Nitro Group Reduction

Nitroaromatic compounds are often prodrugs that require intracellular metabolic activation to become cytotoxic.[9][10] This activation is a stepwise reduction of the nitro group, a process catalyzed by a variety of flavoenzymes, collectively known as nitroreductases.[6][10] The process can proceed through one- or two-electron transfer pathways:

-

One-Electron Reduction: This pathway leads to the formation of a highly reactive nitro anion radical (Ar-NO₂⁻). In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide anion (O₂⁻), initiating a futile redox cycle that leads to oxidative stress (see Section 3).[5][11]

-

Two-Electron Reduction: This pathway, often catalyzed by bacterial nitroreductases, bypasses the oxygen-sensitive nitro anion radical stage, directly forming a nitroso derivative (Ar-NO).[10]

Subsequent reduction steps convert the nitroso derivative to a hydroxylamine (Ar-NHOH) and finally to an amine (Ar-NH₂).[6][11] The nitroso and hydroxylamine intermediates are highly reactive electrophiles capable of interacting with cellular macromolecules.[4]

DNA Damage and Cytotoxicity

The reactive nitroso and hydroxylamine intermediates generated during bioreduction are the primary effectors of genotoxicity.[4][12] These electrophilic species can covalently bind to DNA, forming adducts and causing structural damage, including strand breaks.[7][12] This damage overwhelms the cell's DNA repair mechanisms, ultimately leading to cell death.[13] This mechanism is the cornerstone of the bactericidal activity of 5-nitroimidazoles like metronidazole against anaerobic organisms, which possess the low redox potential necessary for efficient drug reduction.[7][]

Experimental Validation: DNA Damage Assessment

A self-validating system to confirm DNA damage as a mechanism of action involves demonstrating a dose-dependent increase in DNA strand breaks following compound treatment, which should correlate with decreased cell viability.

Protocol: Single-Cell Gel Electrophoresis (Comet Assay)

-

Cell Treatment: Culture target cells (e.g., bacterial or cancer cells) and treat with a range of concentrations of the nitroindole compound for a defined period. Include a negative control (vehicle) and a positive control (e.g., H₂O₂ or a known DNA-damaging agent).

-

Cell Harvesting & Embedding: Harvest cells and suspend them in low-melting-point agarose. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a high-salt lysis buffer (containing detergents like Triton X-100) at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer (e.g., pH > 13) to unwind the DNA. This step exposes single-strand breaks and alkali-labile sites.

-

Electrophoresis: Apply a voltage across the tank. The negatively charged, fragmented DNA will migrate out of the nucleoid towards the anode, forming a "comet tail." The extent of migration is proportional to the amount of DNA damage.

-

Neutralization and Staining: Neutralize the slides in a buffer (e.g., Tris-HCl, pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

Core Mechanism II: Induction of Oxidative and Nitrative Stress

Beyond direct DNA damage from reductive intermediates, nitroindole compounds can induce cytotoxicity by creating a state of severe oxidative and nitrative stress within the cell.[14][15]

Generation of Reactive Oxygen Species (ROS)

As mentioned previously, the one-electron reduction of a nitroindole to its nitro anion radical can be a futile cycle in the presence of molecular oxygen.[5] The radical rapidly reduces O₂ to the superoxide anion (O₂⁻), regenerating the parent nitroindole compound.[11] This continuous cycle consumes cellular reducing equivalents (like NADPH) and floods the cell with superoxide.[10] Cellular superoxide dismutases (SODs) convert O₂⁻ to hydrogen peroxide (H₂O₂), which can then participate in Fenton reactions to generate highly damaging hydroxyl radicals (•OH).[16][17] This cascade of ROS production leads to widespread damage to lipids, proteins, and DNA.[18] Studies have shown that some 5-nitroindole derivatives induce an increase in intracellular ROS, which contributes to their anticancer effects.[14][19]

Experimental Validation: Intracellular ROS Detection

To validate that a nitroindole compound induces oxidative stress, one must demonstrate a time- and dose-dependent increase in intracellular ROS that is linked to cytotoxicity. This can be confirmed by showing that an antioxidant can rescue the cells from the compound's effects.

Protocol: Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay

-

Cell Seeding: Seed cells in a multi-well plate (a black, clear-bottom plate is recommended for fluorescence measurements) and allow them to adhere overnight.

-

DCFH-DA Loading: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Compound Treatment: Wash the cells again with PBS to remove excess probe. Add fresh medium containing various concentrations of the nitroindole compound. Include negative (vehicle) and positive (e.g., H₂O₂) controls.

-

Antioxidant Rescue (Control): In a parallel set of wells, pre-incubate cells with an antioxidant like N-acetylcysteine (NAC) for 1 hour before adding the nitroindole compound.

-

Fluorescence Measurement: Measure the fluorescence intensity at various time points using a microplate reader (excitation ~485 nm, emission ~535 nm). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Data Analysis: Normalize the fluorescence readings to a cell viability assay (e.g., MTT or AlamarBlue) performed in parallel to account for cell death. A significant increase in fluorescence in treated cells, which is attenuated by NAC, confirms ROS generation as a mechanism of action.

Core Mechanism III: Targeted Inhibition of Macromolecules and Pathways

Beyond the reactive chemistry of the nitro group, the rigid indole scaffold serves as a versatile pharmacophore for designing inhibitors that bind to specific biological targets with high affinity.

Targeting Non-Canonical DNA Structures: G-Quadruplex Stabilization

A highly specific mechanism for certain 5- and 7-nitroindole derivatives is their ability to target G-quadruplexes (G4s).[20] G4s are four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in the promoter regions of many oncogenes, including c-Myc.[14] By binding to and stabilizing the G4 structure in the c-Myc promoter, these nitroindole compounds act as transcriptional repressors, preventing the binding of transcription factors.[20][19] This leads to the downregulation of c-Myc protein expression, resulting in cell cycle arrest and the suppression of tumor growth.[14]

Modulation of Oncogenic Signaling Pathways

Indole derivatives, in general, are known to modulate key signaling pathways that are often dysregulated in cancer.[21][22] The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism.[20] Some nitroindole-based compounds have been shown to inhibit this pathway, leading to dephosphorylation of Akt and downstream effectors, which can induce apoptosis and cell cycle arrest.[20]

Experimental Validation: Pathway and Target Analysis

Verifying target engagement and pathway modulation requires a combination of biophysical and cell-based assays.

Protocol: Western Blot Analysis for c-Myc and p-Akt

-

Cell Treatment and Lysis: Treat cancer cells (e.g., HeLa) with the nitroindole compound for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for c-Myc, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal. A dose-dependent decrease in the c-Myc and p-Akt/total Akt ratio relative to the loading control confirms the compound's inhibitory effect.

Summary of Mechanisms and Therapeutic Implications

The mechanisms of action for nitroindole-based compounds are remarkably diverse, ranging from broad-spectrum cytotoxicity via bioreductive activation and oxidative stress to highly specific, target-based inhibition. This versatility makes them a rich scaffold for drug development.

| Mechanism of Action | Molecular Effect | Primary Cellular Outcome | Associated Compound Class | Therapeutic Application |

| Bioreductive Activation | DNA strand breaks, adduct formation | Cytotoxicity, Cell Death | Nitroaromatics, 5-Nitroindoles | Antimicrobial (Anaerobic), Antiprotozoal |

| Oxidative Stress | ROS/RNS generation, lipid peroxidation | Apoptosis, Cell Death | 5-Nitroindole derivatives | Anticancer |

| G-Quadruplex Stabilization | Transcriptional repression of oncogenes | Cell cycle arrest, Anti-proliferative | 5- and 7-Nitroindole derivatives | Anticancer |

| Pathway Inhibition | Inhibition of PI3K/Akt/mTOR signaling | Apoptosis, Cell cycle arrest | Indole derivatives | Anticancer |

| Enzyme Inhibition | Inhibition of nNOS or Topoisomerase IV | Neuromodulation or Antibacterial | 7-Nitroindoles, Indolinone-hybrids | Neurological disorders, Antibacterial (Aerobic) |

The ability of some nitroindole compounds to engage multiple targets simultaneously—for instance, by inducing ROS and inhibiting a key survival pathway—presents an attractive strategy for overcoming drug resistance. Future research will undoubtedly continue to uncover new targets and refine the therapeutic potential of this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 9. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 13. Nitroimidazoles | Concise Medical Knowledge [lecturio.com]

- 14. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitrative and Oxidative Stress in Cell Death and Human Diseases [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Ascendance of 4-Fluoro-5-Nitro-1H-Indole: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The indole nucleus has long been recognized as a "privileged structure" in medicinal chemistry, a versatile scaffold capable of interacting with a multitude of biological targets. This technical guide delves into a specific, highly functionalized indole derivative: 4-fluoro-5-nitro-1H-indole. We will explore the synthetic rationale for its construction, its unique physicochemical properties conferred by the strategic placement of fluoro and nitro substituents, and its emergence as a powerful core in the design of targeted therapeutics. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the existing landscape but also detailed experimental protocols and data-driven insights to guide future discovery efforts.

The Privileged Structure Concept: A Foundation for Efficient Drug Discovery

The term "privileged structure" refers to a molecular framework that can provide ligands for diverse biological targets through strategic modification of its peripheral functional groups.[1][2] This concept has become a cornerstone of modern drug discovery, offering an efficient pathway to novel bioactive molecules.[3] Instead of relying solely on high-throughput screening of vast, unfocused compound libraries, the privileged structure approach leverages established scaffolds with inherent "drug-like" properties, such as good pharmacokinetic profiles and synthetic tractability.[2][3] The indole scaffold is a quintessential example of a privileged structure, found at the heart of numerous natural products and synthetic drugs with a wide array of biological activities.[4]

This compound: A Synergistic Combination of Bioisosteric Principles

The this compound core represents a masterful application of bioisosteric replacement and functional group manipulation to enhance the therapeutic potential of the indole scaffold.

-

The Role of the Fluorine Atom: The introduction of a fluorine atom at the 4-position is a strategic decision rooted in the principles of bioisosterism.[5][6] Fluorine's small size and high electronegativity can profoundly influence a molecule's properties. It can act as a bioisostere for a hydrogen atom or a hydroxyl group, altering the molecule's electronic distribution, pKa, and metabolic stability.[6][7] This strategic fluorination can lead to enhanced binding affinity for the target protein and improved pharmacokinetic properties, such as increased membrane permeability and resistance to metabolic degradation.[8]

-

The Significance of the Nitro Group: The nitro group at the 5-position is not merely a synthetic handle but an active contributor to the molecule's biological profile. The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic character of the indole ring system. Furthermore, nitroaromatic compounds are known prodrugs for certain therapeutic applications, such as in antitubercular agents, where they can be reductively activated within the target pathogen.[9]

The combination of these two functionalities on the indole scaffold creates a unique electronic and steric environment, predisposing molecules built upon this core to interact favorably with a range of biological targets.

Synthesis of the this compound Core

The synthesis of the this compound core can be approached through several established indole synthesis methodologies. The Leimgruber-Batcho and Fischer indole syntheses are two of the most versatile and widely employed methods.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a highly efficient, two-step process that begins with an o-nitrotoluene derivative.[2][10] This method is particularly well-suited for the synthesis of this compound due to the commercial availability of the requisite starting material, 1-fluoro-2-methyl-4-nitrobenzene.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of (E)-1-(2-(4-fluoro-5-nitrophenyl)vinyl)-N,N-dimethylaniline

-

To a solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (0.5 eq).

-

Heat the reaction mixture at 110 °C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the enamine intermediate.

Step 2: Reductive Cyclization to this compound

-

Dissolve the enamine intermediate (1.0 eq) in a mixture of ethanol and acetic acid.

-

Add iron powder (5.0 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[3][11]

Experimental Protocol (Hypothetical):

-

To a solution of (4-fluoro-5-nitrophenyl)hydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq) and a catalytic amount of sulfuric acid.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indole derivative.

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The this compound core has demonstrated its value as a privileged scaffold in the development of a range of therapeutic agents, most notably in the areas of oncology and infectious diseases.

Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] The indole scaffold is a common feature in many kinase inhibitors, often serving to anchor the molecule within the ATP-binding pocket of the kinase.[12] Derivatives of this compound have shown promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[13][14]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[1][10] Indole-based compounds have been developed as inhibitors of this pathway.

The following table summarizes the antiproliferative activity of various indole derivatives, highlighting the potential of this scaffold.

| Compound ID | Target/Assay | Cell Line | IC50/GI50 (µM) |

| 5-Nitroindole Derivative 5 | c-Myc G-Quadruplex Binder | HeLa | 5.08 ± 0.91 |

| 5-Nitroindole Derivative 7 | c-Myc G-Quadruplex Binder | HeLa | 5.89 ± 0.73 |

| Indole-Chalcone FC116 | Cytotoxicity | HCT-116/L | 0.006 |

| 5-Fluoro Analog 14 | Cytotoxicity | HCT-116/L | 0.007 |

| Indole Derivative 16 | EGFR Kinase Inhibition | - | 1.026 |

| Indole Derivative 16 | SRC Kinase Inhibition | - | 0.002 |

Data synthesized from multiple sources.[4][15][16][17]

Antitubercular Activity

Tuberculosis remains a global health crisis, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic agents. Nitroaromatic compounds have emerged as a promising class of antitubercular drugs. The this compound scaffold holds potential in this area. For instance, the closely related 5-fluoroindole has demonstrated significant activity against both pan-sensitive and drug-resistant strains of Mtb.[3]

| Compound | Strain | MIC (µM) |

| 5-Fluoroindole (5-FI) | Mtb H37Rv (pan-sensitive) | 4.7 |

| 5-Fluoroindole (5-FI) | Mtb (drug-resistant strains) | 4.7 |

| 4-Fluoroindole (4-FI) | Mtb H37Rv (pan-sensitive) | 18.5 |

| 6-Fluoroindole (6-FI) | Mtb H37Rv (pan-sensitive) | 74.0 |

| 7-Fluoroindole (7-FI) | Mtb H37Rv (pan-sensitive) | 148.0 |

Data from[3].

The structure-activity relationship (SAR) data clearly indicate the importance of the position of the fluorine atom, with the 5-position being optimal for antitubercular activity in this series.

Conclusion and Future Directions

The this compound core has firmly established itself as a privileged structure in medicinal chemistry. The strategic incorporation of fluorine and a nitro group onto the indole scaffold creates a molecule with a unique and advantageous physicochemical profile. Its demonstrated utility in the development of kinase inhibitors for oncology and its potential in the fight against tuberculosis underscore the versatility of this scaffold.

Future research should focus on several key areas:

-

Elucidation of Detailed Structure-Activity Relationships: A systematic exploration of substitutions at other positions of the indole ring will provide a more comprehensive understanding of the SAR and guide the design of more potent and selective inhibitors.

-

Mechanism of Action Studies: In-depth biochemical and cellular assays are needed to fully elucidate the mechanism of action of derivatives of this scaffold against their respective targets.

-

Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts should focus on fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.

The this compound scaffold represents a rich starting point for the discovery of next-generation therapeutics. Its continued exploration by medicinal chemists is certain to yield novel and impactful medicines for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 4-Fluoro-5-nitro-1H-indole in Organic Synthesis

Introduction: The Strategic Value of 4-Fluoro-5-nitro-1H-indole

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] The strategic introduction of fluorine and a nitro group, as seen in this compound, imparts unique chemical reactivity and potential for biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for a variety of chemical transformations.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound as a versatile building block in the synthesis of complex molecules. We will delve into its key reactions, providing not just step-by-step protocols, but also the underlying scientific rationale for the experimental choices.

Key Synthetic Transformations

The chemical utility of this compound is primarily centered around three key transformations:

-

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The electron-withdrawing nitro group strongly activates the fluorine atom for displacement by various nucleophiles.

-

Reduction of the Nitro Group: The conversion of the nitro group to an amine opens up a plethora of subsequent functionalization possibilities.

-

Palladium-Catalyzed Cross-Coupling Reactions: While the fluorine atom is the primary site for SNAr, under specific conditions, the C4-position can potentially participate in cross-coupling reactions, or the indole can be functionalized at other positions.

The following sections will provide detailed protocols and scientific insights for these transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The presence of the strongly electron-withdrawing nitro group at the C5-position makes the C4-fluoro substituent highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a wide range of functional groups at this position.[4]

Scientific Rationale

The mechanism of SNAr involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the subsequent elimination of the fluoride ion, a good leaving group. The choice of solvent and base is crucial. Polar aprotic solvents like DMF or DMSO are typically used to dissolve the reactants and facilitate the reaction. A base is often employed to deprotonate the nucleophile, increasing its nucleophilicity.

Experimental Protocol: Synthesis of 4-(Alkylamino)-5-nitro-1H-indole

This protocol provides a general procedure for the SNAr reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Alkylamine (e.g., pyrrolidine, morpholine, piperidine) (2.0 eq.)

-

Potassium Carbonate (K₂CO₃) (3.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Add anhydrous DMF to dissolve the starting material.

-

Add the alkylamine (2.0 eq.) to the solution.

-

Add potassium carbonate (3.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(alkylamino)-5-nitro-1H-indole.

Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C-F coupling in the NMR spectra is a key indicator of a successful reaction.

Data Presentation: Representative SNAr Reactions

| Nucleophile | Product | Typical Yield (%) |

| Pyrrolidine | 4-(Pyrrolidin-1-yl)-5-nitro-1H-indole | 85-95 |

| Morpholine | 4-(Morpholino)-5-nitro-1H-indole | 80-90 |

| Piperidine | 4-(Piperidin-1-yl)-5-nitro-1H-indole | 82-92 |

Visualization: SNAr Workflow

Caption: Experimental workflow for the SNAr reaction.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a pivotal transformation, as the resulting 5-aminoindole derivative is a versatile intermediate for further functionalization, such as amide bond formation, diazotization, and reductive amination.[6]

Scientific Rationale

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[7] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction proceeds by the adsorption of hydrogen gas and the nitro compound onto the surface of the palladium catalyst, where the reduction takes place. The choice of solvent is important; alcohols like methanol or ethanol are often used. The reaction is typically carried out under a hydrogen atmosphere.

Experimental Protocol: Synthesis of 4-Fluoro-5-amino-1H-indole

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C) (10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.) and methanol or ethanol.

-

Carefully add 10% Pd/C (10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-5-amino-1H-indole. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary. Note that aminoindoles can be unstable and are best used immediately.[6]

Self-Validation: Successful reduction is confirmed by the disappearance of the nitro group signal in the IR spectrum and the appearance of N-H stretching vibrations. Mass spectrometry will show the expected decrease in molecular weight.

Visualization: Nitro Reduction Workflow

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Suzuki-Miyaura Cross-Coupling

While SNAr is the most common reaction at the C4-position, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling offer an alternative strategy for C-C bond formation.[8] This reaction is a powerful tool for the synthesis of biaryl compounds.[4][9]

Scientific Rationale

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[8] The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[8] The choice of catalyst, ligand, base, and solvent system is critical for a successful reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halo-5-nitro-1H-indole Derivative

This protocol is a general guideline and may require optimization for this compound, as the C-F bond is generally less reactive in oxidative addition than C-Br or C-I bonds. It may be necessary to first convert the fluoro group to a more reactive halide or triflate. However, for the purpose of this guide, a general protocol for a halo-indole is provided.

Materials:

-

4-Halo-5-nitro-1H-indole (e.g., 4-bromo-5-nitro-1H-indole) (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq.)

-

A suitable solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask, combine the 4-halo-5-nitro-1H-indole (1.0 eq.), arylboronic acid (1.2 eq.), and base (e.g., K₃PO₄, 2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: Successful coupling is confirmed by the presence of signals from both coupling partners in the ¹H and ¹³C NMR spectra and the expected molecular weight in the mass spectrum.

Data Presentation: Common Suzuki-Miyaura Coupling Conditions

| Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene / EtOH / H₂O | 90 |

| PdCl₂(dppf) | K₂CO₃ | DMF / H₂O | 110 |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for selective functionalization through nucleophilic aromatic substitution and subsequent reduction of the nitro group, providing access to a wide array of complex indole derivatives. While direct Suzuki-Miyaura coupling at the C4-position may present challenges, it remains a viable strategy with appropriate substrate modification. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this powerful synthetic tool in their drug discovery and materials science endeavors.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. vapourtec.com [vapourtec.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Yoneda Labs [yonedalabs.com]

Application Notes & Protocols: Strategic Derivatization of the 4-Fluoro-5-nitro-1H-indole Scaffold

Abstract

The 4-fluoro-5-nitro-1H-indole core is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties[1]. The strategic placement of the fluoro and nitro groups offers a rich chemical handle for molecular elaboration. The electron-withdrawing nitro group significantly influences the electronic character of the indole, activating the adjacent fluoro-substituted benzene ring for nucleophilic substitution and modifying the reactivity of the pyrrole moiety. This guide provides a comprehensive overview of key derivatization strategies for this scaffold, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in drug discovery and chemical biology.

Introduction: The Chemical Versatility of this compound

The indole framework is a cornerstone of pharmaceutical research[2]. The 4-fluoro-5-nitro substituted variant presents several key points of reactivity that can be selectively addressed. Understanding the interplay between the substituents is crucial for predictable and high-yield synthesis.

-

N-1 Position: The indole nitrogen (N-H) is acidic and serves as a primary site for alkylation or arylation, which can significantly modulate the molecule's pharmacological properties[3].

-

C-3 Position: This is the most nucleophilic carbon on the indole ring, making it the preferred site for electrophilic substitution reactions like the Vilsmeier-Haack reaction[4][5].

-

Nitro Group (C-5): The nitro group can be reduced to a versatile amino group, which opens a vast array of subsequent derivatization chemistries (e.g., amidation, sulfonylation, diazotization).

-